3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide
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Overview
Description
“3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide” is a chemical compound that belongs to the class of thiazole derivatives . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They have been found in many potent biologically active compounds .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antimicrobial Activities
A study conducted by Anuse et al. (2019) synthesized a series of substituted N-(benzo[d]thiazol-2-yl) derivatives and evaluated them for antimicrobial activity. Compounds showed good to moderate activity against selected bacterial and fungal strains, with certain molecules demonstrating potent effects against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).
Radiosynthesis for Clinical Imaging
Ohkubo et al. (2021) detailed an automated radiosynthesis process for [18F]FMISO and [18F]PM-PBB3, two radiotracers used in imaging hypoxia and tau pathology, respectively. The study highlights the synthesis process's efficiency, potentially aiding in clinical applications (Ohkubo et al., 2021).
Electronic Structural and Device Performance
Chen et al. (2016) explored the use of benzo[d][1,2,3]thiadiazole (isoBT) and its derivatives, including fluorinated units, in creating high-performance optoelectronic semiconductors. These materials demonstrated significant potential in applications like transistors and solar cells, showcasing the versatility of these compounds in electronic device fabrication (Chen et al., 2016).
Anti-Cancer Activity
Research by Hutchinson et al. (2001) on fluorinated 2-(4-aminophenyl)benzothiazoles revealed their potent cytotoxic activity against specific human breast cancer cell lines in vitro. This study underscores the therapeutic potential of such compounds in cancer treatment (Hutchinson et al., 2001).
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . The aromaticity of the thiazole ring, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows for electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Biochemical Pathways
Thiazole derivatives have been found to activate or inhibit various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, suggesting a range of potential molecular and cellular effects .
properties
IUPAC Name |
3-fluoro-N-(6-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10(2)11-6-7-14-15(9-11)22-17(19-14)20-16(21)12-4-3-5-13(18)8-12/h3-10H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIIOJXKNXFQHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide |
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